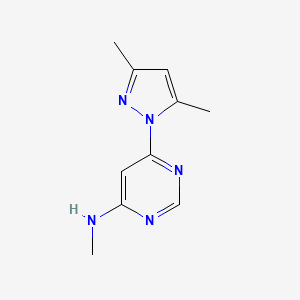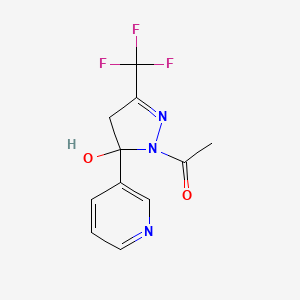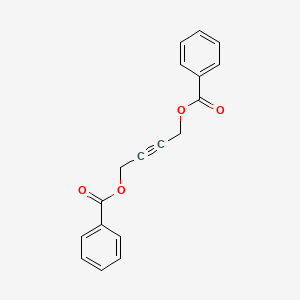
6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-methyl-4-pyrimidinamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-methyl-4-pyrimidinamine, also known as PDP or PD184352, is a small molecule inhibitor of extracellular signal-regulated kinase (ERK) signaling pathway. This compound has been widely used in scientific research to investigate the role of ERK signaling in various biological processes.
作用机制
6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-methyl-4-pyrimidinamine inhibits the activation of ERK1/2 by binding to the ATP-binding site of the kinase domain of MEK1/2, which is the upstream activator of ERK1/2. This binding prevents the phosphorylation and activation of ERK1/2, which leads to the inhibition of downstream signaling pathways.
Biochemical and Physiological Effects:
6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-methyl-4-pyrimidinamine has been shown to inhibit cell proliferation, induce cell cycle arrest, and promote apoptosis in various cancer cell lines. 6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-methyl-4-pyrimidinamine has also been shown to inhibit the migration and invasion of cancer cells. In addition, 6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-methyl-4-pyrimidinamine has been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer cells.
实验室实验的优点和局限性
One of the advantages of using 6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-methyl-4-pyrimidinamine in lab experiments is its specificity for the ERK signaling pathway. 6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-methyl-4-pyrimidinamine does not inhibit other signaling pathways such as JNK, p38, or AKT. Another advantage is its high potency, which allows for the use of lower concentrations of 6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-methyl-4-pyrimidinamine in experiments. However, one limitation of 6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-methyl-4-pyrimidinamine is its poor solubility in aqueous solutions, which requires the use of organic solvents such as DMSO. Another limitation is its potential off-target effects, which may affect the interpretation of experimental results.
未来方向
There are several future directions for the use of 6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-methyl-4-pyrimidinamine in scientific research. One direction is the investigation of the role of ERK signaling in various diseases such as cancer, neurodegenerative diseases, and cardiovascular diseases. Another direction is the development of more potent and selective inhibitors of the ERK signaling pathway. Finally, the combination of 6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-methyl-4-pyrimidinamine with other targeted therapies may enhance the efficacy of cancer treatment and overcome drug resistance.
合成方法
The synthesis of 6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-methyl-4-pyrimidinamine involves the reaction of 3,5-dimethyl-1H-pyrazole-1-carboxylic acid with N-methyl-4-pyrimidinamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified by column chromatography to obtain 6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-methyl-4-pyrimidinamine in high purity.
科学研究应用
6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-methyl-4-pyrimidinamine has been extensively used in scientific research to investigate the role of ERK signaling in various biological processes such as cell proliferation, differentiation, migration, and survival. 6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-methyl-4-pyrimidinamine has been shown to inhibit the activation of ERK1/2 in various cell types including cancer cells, fibroblasts, and neurons. 6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-methyl-4-pyrimidinamine has also been used to study the downstream effectors of ERK signaling such as transcription factors and kinases.
属性
IUPAC Name |
6-(3,5-dimethylpyrazol-1-yl)-N-methylpyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5/c1-7-4-8(2)15(14-7)10-5-9(11-3)12-6-13-10/h4-6H,1-3H3,(H,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFUSAVBGZCGKIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC=NC(=C2)NC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-3-butoxybenzamide](/img/structure/B4956141.png)

![5-bromo-N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}-2-methoxybenzamide](/img/structure/B4956154.png)
![1-(allylthio)-4-benzyl-8-tert-butyl-6,7,8,9-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B4956158.png)
![N~2~-benzyl-N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4956161.png)
![5-[4-(allyloxy)-3-bromo-5-ethoxybenzylidene]-1-(4-chlorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4956183.png)

![3,4-dimethyl-N'-[(5-nitro-2-furyl)methylene]benzenesulfonohydrazide](/img/structure/B4956202.png)
![(2,1,3-benzoxadiazol-5-ylmethyl)({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)methylamine](/img/structure/B4956204.png)
![2-(3-bromophenoxy)-N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}acetamide](/img/structure/B4956215.png)
![5-{4-[(5-ethyl-2-thienyl)carbonyl]-1-piperazinyl}-2-methyl-3(2H)-pyridazinone](/img/structure/B4956218.png)

